7-Hydroxy-loxapine-sulfate Sodium Salt

Catalog No.
S14406272
CAS No.
M.F
C18H17ClN3NaO5S
M. Wt
445.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxy-loxapine-sulfate Sodium Salt

Product Name

7-Hydroxy-loxapine-sulfate Sodium Salt

IUPAC Name

sodium;[8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-yl] sulfate

Molecular Formula

C18H17ClN3NaO5S

Molecular Weight

445.9 g/mol

InChI

InChI=1S/C18H18ClN3O5S.Na/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-5-16(14)26-17-11-13(27-28(23,24)25)3-4-15(17)20-18;/h2-5,10-11H,6-9H2,1H3,(H,23,24,25);/q;+1/p-1

InChI Key

XTOOYPPLMAHBOT-UHFFFAOYSA-M

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=C(C=C3)OS(=O)(=O)[O-])OC4=C2C=C(C=C4)Cl.[Na+]

7-Hydroxy-loxapine-sulfate Sodium Salt is a chemical compound with the molecular formula C18H17ClN3NaO5SC_{18}H_{17}ClN_{3}NaO_{5}S and a molecular weight of approximately 445.85 g/mol. It is a sodium salt of the sulfate ester of 7-hydroxy-loxapine, which is a metabolite of loxapine, a dibenzoxazepine antipsychotic agent. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring and a piperazine moiety, contributing to its pharmacological properties .

The chemical behavior of 7-Hydroxy-loxapine-sulfate Sodium Salt can be understood through various reactions typical of sulfonate esters and aromatic compounds:

  • Hydrolysis: In aqueous solutions, the sulfate group can undergo hydrolysis, releasing sulfuric acid and yielding 7-hydroxy-loxapine.
  • Nucleophilic Substitution: The chlorinated aromatic ring can participate in nucleophilic substitution reactions, allowing for potential modifications that could enhance or alter its biological activity.
  • Oxidation/Reduction: The presence of hydroxyl and amine groups makes this compound susceptible to oxidation or reduction reactions, which can be useful in synthetic chemistry or metabolic studies .

7-Hydroxy-loxapine-sulfate Sodium Salt exhibits significant biological activity, primarily attributed to its role as a metabolite of loxapine. It has been shown to interact with dopamine receptors, particularly D2 and D4 subtypes, as well as serotonergic receptors. This interaction profile suggests potential antipsychotic effects similar to those of loxapine but with possibly different pharmacokinetics due to its sulfate modification. Research indicates that it may contribute to the therapeutic effects observed in patients treated with loxapine .

The synthesis of 7-Hydroxy-loxapine-sulfate Sodium Salt typically involves several steps:

  • Synthesis of Loxapine: The starting material is loxapine, which can be synthesized through multi-step organic reactions involving dibenzoxazepine derivatives.
  • Hydroxylation: The introduction of the hydroxyl group at the 7-position can be achieved using hydroxylating agents under controlled conditions.
  • Sulfation: The final step involves sulfation using sulfur trioxide-pyridine complex or chlorosulfonic acid to introduce the sulfate group, followed by neutralization with sodium hydroxide to form the sodium salt .

7-Hydroxy-loxapine-sulfate Sodium Salt has several applications in both research and clinical settings:

  • Pharmacological Research: It serves as a valuable tool for studying the pharmacodynamics and pharmacokinetics of loxapine and its metabolites.
  • Proteomics: The compound is utilized in proteomic studies to investigate protein interactions and pathways influenced by antipsychotic medications .
  • Potential Therapeutics: Given its biological activity, there is ongoing research into its potential as a therapeutic agent for psychiatric disorders.

Studies have explored the interactions of 7-Hydroxy-loxapine-sulfate Sodium Salt with various biological targets:

  • Dopamine Receptors: It has been shown to bind to D2 and D4 dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders.
  • Serotonin Receptors: Interaction with serotonergic systems suggests it may influence mood regulation and anxiety pathways.
  • Metabolic Pathways: Research indicates that this compound may affect metabolic pathways related to neurotransmitter synthesis and degradation .

Several compounds share structural or functional similarities with 7-Hydroxy-loxapine-sulfate Sodium Salt. A comparison highlights its uniqueness:

Compound NameStructure TypeKey Features
LoxapineDibenzoxazepineParent compound; direct antipsychotic action
ClozapineDibenzodiazepineAtypical antipsychotic; broader receptor profile
OlanzapineThienobenzodiazepineAntipsychotic; lower side effects compared to others
7-HydroxyloxapineHydroxylated LoxapineActive metabolite; specific receptor interactions

Uniqueness

The unique aspect of 7-Hydroxy-loxapine-sulfate Sodium Salt lies in its sulfate modification, which may enhance solubility and alter receptor binding profiles compared to its parent compound loxapine and other similar antipsychotics. This modification could potentially lead to different therapeutic effects or side effect profiles, warranting further investigation into its clinical applications .

Biosynthetic Pathways in Mammalian Metabolic Systems

7-Hydroxy-loxapine-sulfate sodium salt is a secondary metabolite derived from the antipsychotic drug loxapine. In mammalian systems, loxapine undergoes extensive hepatic metabolism through two primary phases: aromatic hydroxylation and conjugation. The first phase involves cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A2, which catalyze the hydroxylation of loxapine at the 7-position to form 7-hydroxy-loxapine. This intermediate is subsequently conjugated via sulfation, a reaction mediated by sulfotransferase (SULT) enzymes, predominantly SULT1A1 and SULT1A3, which transfer a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of 7-hydroxy-loxapine.

The sodium salt form arises during excretion, where the sulfate conjugate interacts with sodium ions in renal tubules, forming a water-soluble compound that facilitates urinary elimination. Structural studies using nuclear magnetic resonance (NMR) spectroscopy confirm the regioselectivity of hydroxylation at the 7-position, while infrared (IR) spectroscopy identifies the sulfate ester bond through characteristic absorption bands at 1250–1220 cm⁻¹ (S=O stretching) and 1050–1000 cm⁻¹ (S-O-C linkage).

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis offers a controlled approach to producing 7-hydroxy-loxapine-sulfate sodium salt. This method combines chemical hydroxylation with enzymatic sulfation, leveraging the specificity of microbial sulfotransferases. For instance, the aryl sulfotransferase from Desulfitobacterium hafniense has been employed to sulfate 7-hydroxy-loxapine using para-nitrophenyl sulfate (p-NPS) as a sulfate donor. The reaction proceeds under mild conditions (pH 7.5, 37°C) and achieves a yield of 58–72% after purification via high-performance liquid chromatography (HPLC).

A comparative analysis of chemoenzymatic vs. chemical sulfation reveals distinct advantages:

ParameterChemoenzymatic MethodChemical Method
RegioselectivityHigh (targets 7-OH group)Moderate (requires protecting groups)
Reaction Time4–6 hours12–24 hours
Byproduct FormationMinimalSignificant (e.g., N-oxides)
Yield58–72%35–50%

Enzymatic methods also avoid the use of harsh reagents, reducing the risk of side reactions such as N-oxidation or desmethylation, which are common in purely chemical approaches.

Sulfation Reaction Mechanisms and Catalytic Optimization

The sulfation of 7-hydroxy-loxapine involves an electrophilic substitution mechanism, where the hydroxyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom in the sulfate donor. In chemical synthesis, sulfur trioxide complexes (e.g., SO₃·pyridine or SO₃·dimethylformamide) serve as effective sulfating agents. For example, reacting 7-hydroxy-loxapine with SO₃·pyridine in acetonitrile at 90°C for 8 hours yields the sulfate ester, which is subsequently converted to the sodium salt using sodium 2-ethylhexanoate.

Catalytic optimization focuses on three factors:

  • Reagent Stoichiometry: A 1:1 molar ratio of 7-hydroxy-loxapine to SO₃·pyridine minimizes byproduct formation while maximizing sulfate conjugation.
  • Temperature Control: Elevated temperatures (80–90°C) accelerate the reaction but require precise control to prevent decomposition of the sulfate ester.
  • Workup Procedures: Precipitation of the sodium salt using ethyl acetate ensures high purity (>95%), as confirmed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Recent advancements include the use of tributylsulfoammonium betaine (TBSAB) as a sulfating agent, which improves solubility in organic solvents and enhances reaction efficiency.

Cytochrome P450-Mediated Hydroxylation Processes

The initial biotransformation of loxapine to 7-hydroxyloxapine is predominantly mediated by cytochrome P450 2D6 (CYP2D6), as demonstrated through comprehensive in vitro studies utilizing complementary DNA-expressed enzymes and human liver microsomal preparations [3] [6]. These investigations employed correlation analysis with twelve phenotyped human liver microsomal samples and selective cytochrome P450 inhibitors to definitively establish the enzymatic specificity [10].

Research findings indicate that cytochrome P450 2D6 demonstrates high affinity for the 7-position hydroxylation of loxapine, distinguishing this pathway from the cytochrome P450 1A2-mediated formation of 8-hydroxyloxapine [6] [11]. The 7-hydroxylation reaction exhibits Michaelis-Menten kinetics, with the resulting 7-hydroxyloxapine metabolite displaying significantly enhanced pharmacological activity compared to the parent compound [12] .

Cytochrome P450 EnzymePrimary Metabolite FormedMetabolic PathwayRelative ContributionPharmacological Activity
CYP1A28-HydroxyloxapineAromatic HydroxylationMajorWeak dopamine D2 activity
CYP2D67-HydroxyloxapineAromatic HydroxylationModerateHigh dopamine D2 affinity
CYP3A4N-Desmethylloxapine (Amoxapine)N-DemethylationMajorAntidepressant activity
CYP3A4Loxapine N-oxideN-OxidationMajorInactive

The hydroxylation process occurs within the hepatic endoplasmic reticulum, where cytochrome P450 2D6 catalyzes the insertion of molecular oxygen into the aromatic ring system [11] [12]. This oxidative transformation requires the presence of cytochrome P450 reductase and molecular oxygen, with the reaction proceeding through a high-valent iron-oxo intermediate [14]. The specificity of cytochrome P450 2D6 for the 7-position hydroxylation is attributed to the enzyme's active site architecture, which positions the substrate in a favorable orientation for selective carbon-hydrogen bond activation [15].

Sulfotransferase Isoform Specificity in Phase II Metabolism

Following the formation of 7-hydroxyloxapine, Phase II metabolism proceeds through sulfate conjugation mediated by cytosolic sulfotransferase enzymes [7] [16]. The sulfotransferase superfamily comprises multiple isoforms with distinct substrate specificities and tissue distribution patterns [16] [8]. These enzymes catalyze the transfer of sulfate groups from the cofactor 3'-phosphoadenosine-5'-phosphosulfate to nucleophilic sites on hydroxylated substrates [7] [17].

The sulfation of 7-hydroxyloxapine involves the formation of an unstable sulfate ester intermediate, which is subsequently stabilized through sodium salt formation [9] [8]. This conjugation reaction occurs in the hepatic cytosol and requires the presence of sulfotransferase enzymes with appropriate substrate specificity for phenolic hydroxyl groups [16] [18]. Research indicates that sulfotransferase 1A1 demonstrates significant activity toward hydroxylated aromatic compounds, making it a likely candidate for 7-hydroxyloxapine sulfation [18] [19].

Sulfotransferase IsoformCommon NameSubstrate SpecificityThermal StabilityTissue Distribution
SULT1A1Phenol-sulfating PSTPhenolic compoundsStableLiver, intestine
SULT1A2P-PST-2Phenolic compoundsStableLiver, intestine
SULT1A3Monoamine-sulfating PSTMonoaminesLabileBrain, liver
SULT1B1Thyroid hormone-sulfating STThyroid hormonesStableLiver
SULT1E1Estrogen-STEstrogensStableLiver, intestine
SULT2A1Dehydroepiandrosterone-ST3β-HydroxysteroidsStableLiver, adrenal
SULT2B1aHydroxysteroid SULT3β-HydroxysteroidsStableLiver, prostate
SULT2B1bHydroxysteroid SULT3β-HydroxysteroidsStableLiver, prostate

The sulfation process involves three sequential enzymatic steps [20]. Initially, sulfate combines with adenosine triphosphate to form adenosine 5'-phosphosulfate through the action of adenosine triphosphate sulfurylase [7] [20]. Subsequently, adenosine 5'-phosphosulfate undergoes phosphorylation by adenosine 5'-phosphosulfate phosphokinase to generate 3'-phosphoadenosine-5'-phosphosulfate [20]. Finally, cytosolic sulfotransferase enzymes catalyze the transfer of the sulfate group from 3'-phosphoadenosine-5'-phosphosulfate to the hydroxyl group of 7-hydroxyloxapine [7] [8].

The specificity of sulfotransferase isoforms for 7-hydroxyloxapine conjugation depends on several factors, including substrate binding affinity, enzyme kinetics, and tissue-specific expression patterns [16] [8]. Sulfotransferase 1A1, which demonstrates broad substrate tolerance for phenolic compounds, likely plays a major role in 7-hydroxyloxapine sulfation based on its substrate specificity profile [8] [19]. Additionally, the thermal stability and cytosolic localization of sulfotransferase 1A1 make it well-suited for hepatic Phase II metabolism of hydroxylated loxapine metabolites [16] [8].

Interspecies Variability in Metabolic Profiling

Significant interspecies differences exist in the metabolic disposition of loxapine and its subsequent conversion to 7-Hydroxy-loxapine-sulfate Sodium Salt [21] [22]. Comprehensive studies examining loxapine metabolism across multiple species, including rats, mice, guinea pigs, dogs, rabbits, monkeys, and humans, have revealed substantial variability in enzymatic activity, bioavailability, and metabolite formation patterns [21] [23].

Research demonstrates that hydroxylation represents the predominant metabolic pathway across all investigated species, although the relative contribution of specific cytochrome P450 isoforms varies considerably [21] [24]. Human metabolism exhibits unique characteristics compared to commonly used laboratory animal models, with distinct differences in oral bioavailability and metabolite distribution profiles [25] [22]. In humans, oral bioavailability approaches 33%, whereas rats demonstrate significantly lower bioavailability ranging from 2-10% [22]. Dogs show virtually undetectable oral bioavailability, indicating substantial first-pass metabolism [22].

SpeciesPrimary Metabolic PathwayBioavailability (%)Metabolic Similarity to HumanCYP Enzyme Expression
HumanHydroxylation33ReferenceCYP1A2, CYP2D6, CYP3A4
RatHydroxylation2-10DifferentVariable CYP expression
MouseHydroxylationNot availableDifferentVariable CYP expression
Guinea PigHydroxylationSimilar to humanSimilarSimilar to human
DogHydroxylationNot detectable (oral)SimilarSimilar to human
RabbitHydroxylationNot availableDifferentVariable CYP expression
MonkeyHydroxylationNot availableNot availableVariable CYP expression

Guinea pig and dog liver microsomes demonstrate metabolic profiles most similar to humans, making these species potentially valuable models for studying 7-hydroxyloxapine formation and subsequent sulfation [21]. Conversely, rats and mice exhibit substantial differences in cytochrome P450 isoform expression and activity, leading to altered metabolite formation patterns compared to humans [24] [23].

The interspecies variability extends to Phase II metabolism, where differences in sulfotransferase isoform expression and activity significantly impact the formation of sulfated metabolites [16] [26]. Human sulfotransferase expression patterns differ markedly from those observed in laboratory animals, with distinct tissue distribution and substrate specificity profiles [16] [8]. These differences have important implications for the extrapolation of preclinical metabolic data to human populations and highlight the limitations of animal models in predicting human metabolic disposition [15] [26].

Cytochrome P450 polymorphisms contribute additional complexity to interspecies metabolic variability [15] [27]. Human populations exhibit substantial genetic diversity in cytochrome P450 2D6 expression and activity, with distinct phenotypic classifications including poor, intermediate, extensive, and ultrarapid metabolizers [15] [27]. These genetic variations significantly influence the formation of 7-hydroxyloxapine and, consequently, the subsequent production of 7-Hydroxy-loxapine-sulfate Sodium Salt [26] [27].

Analytical MethodDetection Range (ng/mL)Analytes MeasuredPrecision (%RSD)Accuracy (%)Sample Volume (μL)Run Time (min)
HPLC-MS/MS (SPE)0.0500-50.0Loxapine, 7-OH, 8-OH, Amoxapine<15%±13%Not specified<10
HPLC-MS/MS (Precipitation)0.100-25.0Loxapine N-oxide<10%±13%Not specified<10
LC-MS/MS (Micro-elution SPE)0.0500-50.0Loxapine + 4 metabolites<13.8%86.4-109.3%100<10
HPLC-UV>3.0Loxapine + metabolites>20%VariableLarger volumes>10

Hydrogen Bond Acceptor Count

7

Exact Mass

445.0475138 g/mol

Monoisotopic Mass

445.0475138 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

Explore Compound Types